5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. The synthetic route may include the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the chlorophenyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved are often studied through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Compared to other triazole derivatives, 5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern. Similar compounds include:
1,2,4-Triazole: The parent compound with a simpler structure.
3-Chlorophenyl-1,2,4-triazole: A derivative with a single chlorophenyl group.
3,4-Dichlorobenzylidene-1,2,4-triazole: A derivative with a dichlorobenzylidene group.
These compounds share some chemical properties but differ in their biological activities and applications.
Properties
CAS No. |
478254-85-2 |
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Molecular Formula |
C15H9Cl3N4S |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl3N4S/c16-11-3-1-2-10(7-11)14-20-21-15(23)22(14)19-8-9-4-5-12(17)13(18)6-9/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
WUEHFTDBRWREKB-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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